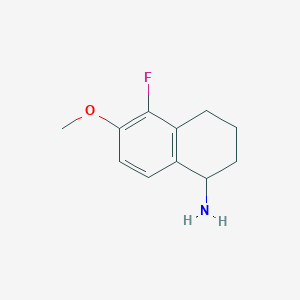
4-(2-Methylbutan-2-yl)benzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methylbutan-2-yl)benzene-1-sulfonyl fluoride is an organic compound with the molecular formula C11H15FO2S. It is a sulfonyl fluoride derivative, which is known for its stability and reactivity. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 4-(2-Methylbutan-2-yl)benzene-1-sulfonyl fluoride can be achieved through several methods. One common method involves the reaction of 4-(2-Methylbutan-2-yl)benzene-1-sulfonyl chloride with a fluoride source. The reaction typically takes place under mild conditions using reagents such as potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a phase transfer catalyst like 18-crown-6 ether . This method is efficient and yields high purity products.
Chemical Reactions Analysis
4-(2-Methylbutan-2-yl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Oxidation and Reduction: It can be oxidized to form sulfonic acids or reduced to form sulfides under specific conditions.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid and hydrogen fluoride.
Common reagents used in these reactions include potassium fluoride, cesium fluoride, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the nucleophile involved.
Scientific Research Applications
4-(2-Methylbutan-2-yl)benzene-1-sulfonyl fluoride has several applications in scientific research:
Chemical Biology: It is used as a covalent probe to target specific amino acids in proteins, enabling the study of protein function and interactions.
Pharmaceuticals: This compound is utilized in the synthesis of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.
Functional Molecules: It serves as a building block for the synthesis of functional molecules used in materials science and catalysis.
Mechanism of Action
The mechanism of action of 4-(2-Methylbutan-2-yl)benzene-1-sulfonyl fluoride involves its reactivity with nucleophilic sites in biological molecules. The sulfonyl fluoride group acts as an electrophile, reacting with nucleophilic amino acids such as serine, threonine, and cysteine in proteins. This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in chemical biology and drug discovery .
Comparison with Similar Compounds
4-(2-Methylbutan-2-yl)benzene-1-sulfonyl fluoride can be compared with other sulfonyl fluoride derivatives such as:
4-(Trifluoromethyl)benzene-1-sulfonyl fluoride: Known for its higher electrophilicity due to the presence of the trifluoromethyl group, making it more reactive in nucleophilic substitution reactions.
4-(2-Methylbutan-2-yl)benzene-1-sulfonyl chloride: This compound is a precursor to the sulfonyl fluoride and is used in similar applications but requires an additional step for conversion to the fluoride.
The uniqueness of this compound lies in its balance of stability and reactivity, making it suitable for a wide range of applications in scientific research and industrial processes.
Properties
Molecular Formula |
C11H15FO2S |
|---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
4-(2-methylbutan-2-yl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C11H15FO2S/c1-4-11(2,3)9-5-7-10(8-6-9)15(12,13)14/h5-8H,4H2,1-3H3 |
InChI Key |
BZRKPSSBFPFUNX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


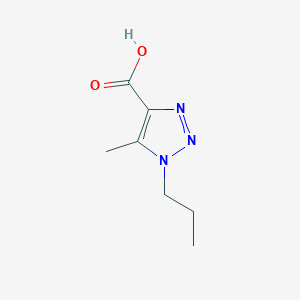
![1-Ethyl-4-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13260032.png)

![1,3-Bis(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13260055.png)
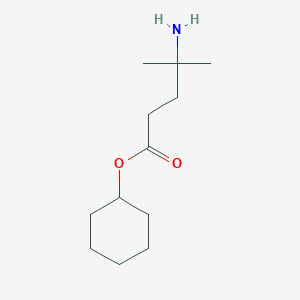

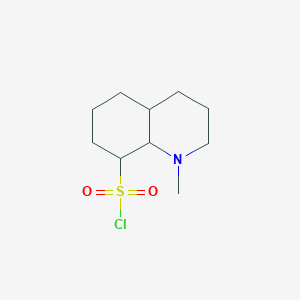
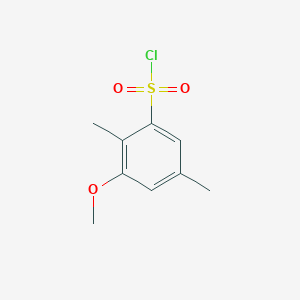
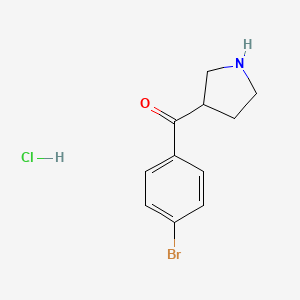
![4-[(Butan-2-yl)amino]-2-chlorobenzonitrile](/img/structure/B13260085.png)

amine](/img/structure/B13260103.png)
![(Furan-2-ylmethyl)[1-(5-methylfuran-2-YL)ethyl]amine](/img/structure/B13260109.png)
